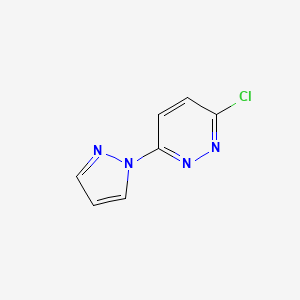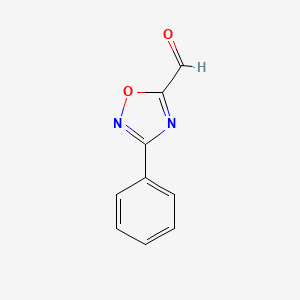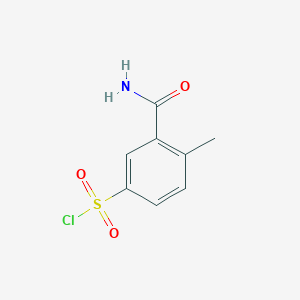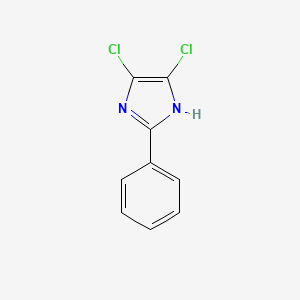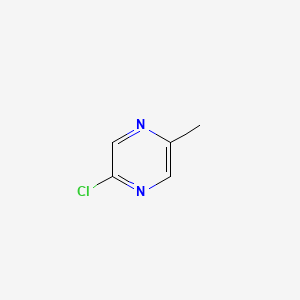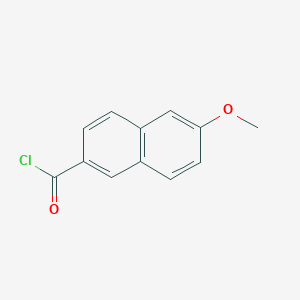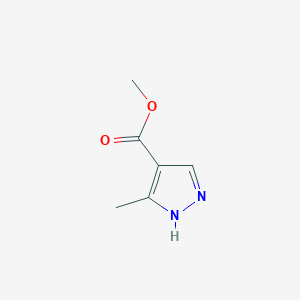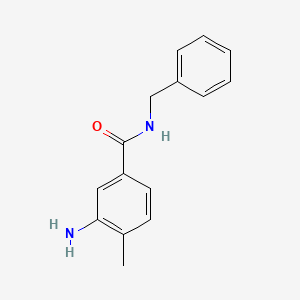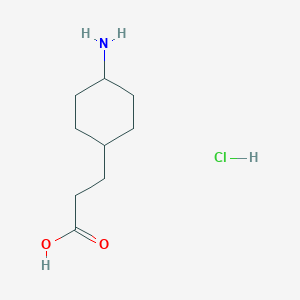
8-Chlorchinolin-2-amin
Übersicht
Beschreibung
8-Chloroquinolin-2-amine is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . An oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow was achieved .Physical And Chemical Properties Analysis
The molecular weight of 8-Chloroquinolin-2-amine is 178.62 . It is a pale yellow solid .Wissenschaftliche Forschungsanwendungen
Krebsforschung
8-Chlorchinolin-2-amin-Derivate wurden auf ihr Potenzial als Antikrebsmittel bewertet. So haben Verbindungen mit dieser Einheit beispielsweise Aktivität gegen nicht-kleinzellige Lungenkrebszelllinien gezeigt, was ihr Versprechen in der Krebstherapie unterstreicht .
Synthese von Antimalariamitteln
Die Chinolin-Grundstruktur ist entscheidend für die Synthese von Antimalariamitteln. Derivate von this compound werden verwendet, um potente Antimalariamittel wie Chloroquin und Mefloquin zu erzeugen .
Antibakterielle und antivirale Aktivitäten
Chinolin-Derivate zeigen ein breites Spektrum pharmakologischer Aktivitäten, darunter antimikrobielle und antivirale Wirkungen. Dies macht sie wertvoll bei der Entwicklung neuer Behandlungen für Infektionskrankheiten .
Photovoltaikanwendungen
Chinolin-Derivate, darunter auch solche, die auf this compound basieren, werden aufgrund ihrer wünschenswerten elektronischen Eigenschaften für die Verwendung in Photovoltaikzellen der dritten Generation untersucht .
Fortgeschrittene Funktionsmaterialien
Einige Chinolin-Derivate werden aufgrund ihrer einzigartigen chemischen Eigenschaften zur Herstellung von fortschrittlichen Funktionsmaterialien wie Fluoreszenz-Sonden verwendet .
Medizinische Chemie
In der medizinischen Chemie ermöglicht die Vielseitigkeit von Chinolin-Derivaten die Einführung von funktionellen Gruppen, die für spezifische therapeutische Anwendungen zugeschnitten werden können, wodurch sie zu wichtigen Arzneimittelzwischenprodukten werden .
Entzündungshemmende und Anti-Thrombozyten-Aggregation
Diese Verbindungen zeigen auch entzündungshemmende und Anti-Thrombozyten-Aggregationsaktivitäten, die entscheidend für die Behandlung verschiedener entzündlicher Erkrankungen und Herzkreislauf-Erkrankungen sind .
Katalyse und Synthetische Chemie
Chinolin und seine Derivate werden unter Verwendung verschiedener katalytischer Systeme synthetisiert, was ihre Bedeutung in der synthetischen Chemie und Katalyseforschung hervorhebt .
Wirkmechanismus
8-Chloroquinolin-2-amine has been found to interact with a variety of receptors and transporters in the body. It has been shown to bind to a variety of G protein-coupled receptors, including the serotonin receptor 5-HT1A and the dopamine receptor D2. It has also been found to interact with the monoamine transporter, the serotonin transporter, and the dopamine transporter. In addition, 8-Chloroquinolin-2-amine has been found to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
8-Chloroquinolin-2-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have antiviral, anti-inflammatory, and anti-cancer effects. It has also been found to reduce the activity of the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs. In addition, 8-Chloroquinolin-2-amine has been found to increase the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 8-Chloroquinolin-2-amine in laboratory experiments has a number of advantages. It is relatively simple and cost-effective to synthesize, and can be used to produce large quantities of the compound. In addition, 8-Chloroquinolin-2-amine has been found to interact with a variety of receptors and transporters in the body, making it useful for studying the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. However, 8-Chloroquinolin-2-amine is not without its limitations. It is not water-soluble, and therefore must be dissolved in an organic solvent before use. In addition, 8-Chloroquinolin-2-amine has been found to be toxic at high concentrations, and therefore must be used with caution in laboratory experiments.
Zukünftige Richtungen
The potential applications of 8-Chloroquinolin-2-amine are vast, and there are many possible future directions for research. For example, further research could be conducted to explore the effects of 8-Chloroquinolin-2-amine on other biological systems, such as the endocrine system. In addition, further research could be conducted to explore the potential therapeutic applications of 8-Chloroquinolin-2-amine, such as its use as an antiviral, anti-inflammatory, or anti-cancer agent. Finally, further research could be conducted to explore the potential interactions of 8-Chloroquinolin-2-amine with other drugs, as well as its potential side effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
8-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYLCXRCRTXTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507427 | |
| Record name | 8-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343868-74-6 | |
| Record name | 8-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




